molecular formula C5H4Br2OS B3278304 (3,5-Dibromothiophen-2-yl)methanol CAS No. 675872-43-2

(3,5-Dibromothiophen-2-yl)methanol

Cat. No.: B3278304
CAS No.: 675872-43-2
M. Wt: 271.96 g/mol
InChI Key: VJIHIMVERQLAET-UHFFFAOYSA-N
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Description

(3,5-Dibromothiophen-2-yl)methanol is an organobromine compound with the molecular formula C5H4Br2OS and a molecular weight of 271.96 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 3 and 5 positions of the thiophene ring and a hydroxymethyl group at the 2 position makes this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromothiophen-2-yl)methanol typically involves the bromination of thiophene derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-thiophenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromothiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,5-Dibromothiophen-2-yl)methanol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . In electronic applications, the compound’s conjugated structure allows it to participate in charge transfer processes, making it useful in the development of conductive materials .

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dibromothiophen-3-yl)methanol: Similar structure but with bromine atoms at different positions.

    (3,5-Dichlorothiophen-2-yl)methanol: Chlorine atoms instead of bromine.

    (3,5-Dibromothiophen-2-yl)ethanol: Ethanol group instead of methanol.

Uniqueness

(3,5-Dibromothiophen-2-yl)methanol is unique due to the specific positioning of bromine atoms and the hydroxymethyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and compounds with specific electronic and biological functions .

Properties

IUPAC Name

(3,5-dibromothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c6-3-1-5(7)9-4(3)2-8/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIHIMVERQLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70797576
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675872-43-2
Record name (3,5-Dibromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70797576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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